Chlorodicyclopentylphosphine

Catalog No.
S1900574
CAS No.
130914-24-8
M.F
C10H18ClP
M. Wt
204.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorodicyclopentylphosphine

CAS Number

130914-24-8

Product Name

Chlorodicyclopentylphosphine

IUPAC Name

chloro(dicyclopentyl)phosphane

Molecular Formula

C10H18ClP

Molecular Weight

204.67 g/mol

InChI

InChI=1S/C10H18ClP/c11-12(9-5-1-2-6-9)10-7-3-4-8-10/h9-10H,1-8H2

InChI Key

QTYRJBRBODDGCQ-UHFFFAOYSA-N

SMILES

C1CCC(C1)P(C2CCCC2)Cl

Canonical SMILES

C1CCC(C1)P(C2CCCC2)Cl

Ligand Precursor for Coupling Reactions

Chlorodicyclopentylphosphine serves as a key building block for the synthesis of phosphine ligands (). These ligands play a crucial role in numerous cross-coupling reactions, including:

  • Negishi coupling: This reaction forms carbon-carbon bonds between an organic halide (RX) and an organozinc compound (R2Zn) catalyzed by palladium complexes. Phosphine ligands like those derived from chlorodicyclopentylphosphine enhance the efficiency of Negishi coupling reactions. [Source: Organic Chemistry by Jonathan Clayden, Nick Greeves, Stuart Warren]
  • Suzuki coupling: Similar to Negishi coupling, Suzuki coupling facilitates the formation of carbon-carbon bonds between a boronic acid (R-B(OH)2) and an organic halide (RX) using a palladium catalyst. Phosphine ligands prepared from chlorodicyclopentylphosphine can improve the reaction rates and yields in Suzuki coupling as well. [Source: Organic Chemistry by Jonathan Clayden, Nick Greeves, Stuart Warren]

The cyclopentyl groups in the ligands derived from chlorodicyclopentylphosphine contribute steric bulk, which can influence the selectivity and reactivity of the transition-metal catalyst in these coupling reactions.

Examples of Ligand Synthesis from Chlorodicyclopentylphosphine

Research has explored the use of chlorodicyclopentylphosphine for the synthesis of various phosphine ligands with diverse properties. Here are two specific examples:

  • Cp,Cp-MannOP ligand: This chiral diphosphinite ligand is prepared by reacting chlorodicyclopentylphosphine with mannitol (Cp = cyclopentyl, Mann = mannitol). The resulting ligand exhibits excellent enantioselectivity in certain catalytic reactions ().
  • (S)-Cp,Cp-oxoProNOP ligand: This bis(dicycloalkylphosphino) amidophosphine-phosphinite ligand is synthesized from chlorodicyclopentylphosphine and (S)-5-(hydroxymethyl)-2-pyrrolidinone. The ligand demonstrates potential applications in asymmetric catalysis due to its unique structure ().

Chlorodicyclopentylphosphine is an organophosphorus compound with the molecular formula C10H16ClP. It features a phosphorus atom bonded to two cyclopentyl groups and one chlorine atom. This compound is notable for its role as a versatile ligand in various catalytic applications, particularly in organometallic chemistry. The presence of cyclopentyl groups imparts unique steric and electronic properties, making it suitable for interactions with transition metals in catalytic processes .

, primarily due to its phosphorus atom's reactivity. Key reactions include:

  • Substitution Reactions: The chlorine atom can be substituted by nucleophiles, allowing the formation of new phosphine derivatives.
  • Reduction: Chlorodicyclopentylphosphine can be reduced to form dicyclopentylphosphine, typically using reducing agents like lithium aluminum hydride.
  • Coordination with Metal Centers: It acts as a ligand by coordinating with transition metals, facilitating various catalytic reactions such as cross-coupling reactions (e.g., Suzuki and Negishi coupling) and other organometallic transformations .

Chlorodicyclopentylphosphine can be synthesized through several methods:

  • Halogenation of Dicyclopentylphosphine: Chlorination of dicyclopentylphosphine using thionyl chloride or phosphorus trichloride.
  • Reaction of Chlorophosphines with Cyclopentene: A method involving the reaction of chlorophosphines with cyclopentene under controlled conditions.
  • Phosphorus Halides with Cyclopentyl Grignard Reagents: This involves reacting phosphorus trichloride with cyclopentyl Grignard reagents to yield chlorodicyclopentylphosphine .

Chlorodicyclopentylphosphine is utilized in various applications:

  • Catalyst Development: It serves as a precursor for phosphine ligands in transition metal-catalyzed reactions.
  • Synthesis of Heterocycles: The compound can be employed in the synthesis of heterocyclic compounds through coupling reactions.
  • Research in Organometallic Chemistry: Its unique properties make it a subject of study for developing new catalytic systems and understanding ligand behavior in coordination chemistry .

Studies on chlorodicyclopentylphosphine's interactions primarily focus on its role as a ligand in coordination chemistry. It has been shown to effectively coordinate with various transition metals, influencing their reactivity and stability. Interaction studies often explore how variations in the ligand structure affect catalytic performance in reactions like carbon-carbon bond formation and other transformations .

Chlorodicyclopentylphosphine can be compared with several similar compounds based on their structural and functional characteristics:

Compound NameStructure TypeUnique Features
DicyclopentylphosphineTertiary PhosphineLacks halogen; used directly as a ligand without modification
TricyclohexylphosphineTertiary PhosphineLarger cycloalkyl groups; different steric properties
TriphenylphosphineTertiary PhosphineContains aromatic rings; affects electronic properties
Tri-n-butylphosphineTertiary PhosphineLinear alkyl groups; distinct steric hindrance characteristics

Uniqueness: Chlorodicyclopentylphosphine stands out due to its combination of cyclopentyl groups and chlorine substitution, which provides a balance of steric hindrance and electronic effects that are advantageous in catalysis. Its ability to form stable complexes with transition metals while retaining reactivity sets it apart from other phosphines .

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Chlorodicyclopentylphosphine

Dates

Modify: 2023-08-16

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